molecular formula C9H12O3 B6154835 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 2142782-74-7

1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No. B6154835
CAS RN: 2142782-74-7
M. Wt: 168.2
InChI Key:
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Description

1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid (abbreviated CMOC) is a cyclic carboxylic acid that has been studied extensively in recent years due to its potential applications in a variety of fields. CMOC has been found to have a wide range of biochemical and physiological effects, and its ability to act as a powerful catalyst in various synthetic reactions makes it a promising tool for scientists and researchers. In

Scientific Research Applications

CMOC has been studied extensively in recent years due to its potential applications in a variety of fields. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of polymers with improved thermal and mechanical properties. Additionally, CMOC has been explored as a potential inhibitor of certain enzymes, such as cytochrome P450, which could be useful in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of CMOC is not yet fully understood, but it is believed to involve a number of different processes. It is thought to act as a catalyst in the synthesis of certain organic compounds, as well as a potential inhibitor of certain enzymes. Additionally, it has been suggested that CMOC may act as a proton acceptor or donor in certain biochemical reactions, and may also be involved in the formation of cyclic intermediates in certain reactions.
Biochemical and Physiological Effects
CMOC has been found to have a wide range of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been suggested that CMOC may have a role in the regulation of cell growth and differentiation, as well as in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of CMOC in laboratory experiments has a number of advantages. It is relatively inexpensive, and can be easily synthesized from readily available starting materials. Additionally, it is a highly versatile compound, and can be used as a catalyst or inhibitor in a variety of reactions. However, there are some limitations to the use of CMOC in laboratory experiments. It is not very soluble in water, which can limit its utility in certain applications. Additionally, it can be difficult to purify, and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the study of CMOC. One potential area of research is the development of new synthetic methods for the production of CMOC and its derivatives. Additionally, further research into the biochemical and physiological effects of CMOC could lead to new insights into its potential applications in medicine and other fields. Finally, further studies into the mechanism of action of CMOC could provide new insights into its role in various biochemical and physiological processes.

Synthesis Methods

The synthesis of CMOC is typically achieved through the reaction of cyclopropylmethyl bromide and formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction proceeds through a nucleophilic substitution process in which the bromide is replaced by the formaldehyde. The resulting product is a cyclic carboxylic acid with the formula C5H8O2.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid involves the conversion of a cyclobutanone derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Cyclopropylmethyl bromide", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with cyclopropylmethyl bromide in the presence of sodium hydride to form 1-cyclopropylmethylcyclobutanone.", "Step 2: 1-cyclopropylmethylcyclobutanone is treated with bromine in hydrochloric acid to form 1-(bromomethyl)cyclobutanone.", "Step 3: 1-(bromomethyl)cyclobutanone is reacted with sodium hydroxide to form 1-(hydroxymethyl)cyclobutanone.", "Step 4: 1-(hydroxymethyl)cyclobutanone is oxidized with sodium bicarbonate and bromine to form 1-(cyclopropylmethyl)-3-oxocyclobutane.", "Step 5: 1-(cyclopropylmethyl)-3-oxocyclobutane is hydrolyzed with hydrochloric acid to form 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid.", "Step 6: The product is purified by extraction with ethyl acetate, followed by washing with water and drying with anhydrous sodium sulfate." ] }

CAS RN

2142782-74-7

Product Name

1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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